Potassium sodium tartrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

VERY SOLUBLE IN HOT WATER

Insol in alcohol

SOLUBILITY IN WATER: 47.4 G/100 ML AT 6 °C

Synonyms

Canonical SMILES

Chelating Agent

Sodium potassium tartrate acts as a chelating agent, forming complexes with metal ions. This property makes it valuable in various research settings:

- Purification of proteins: It can remove interfering metal ions during protein purification steps, ensuring the isolation of pure protein samples for further analysis [1].

Source

Component of Analytical Reagents

Sodium potassium tartrate is a crucial component in several analytical reagents:

- Fehling's solution: This solution, containing sodium potassium tartrate and copper sulfate, helps detect the presence of reducing sugars (aldehydes and ketose) by undergoing a color change reaction [2].

Source

- Biuret reagent: This reagent, containing sodium potassium tartrate and copper sulfate in an alkaline solution, allows for the colorimetric detection and quantification of proteins by reacting with peptide bonds [3].

Source

Other Research Applications

Beyond the applications mentioned above, sodium potassium tartrate finds use in other research areas:

- Breaking emulsions: It can disrupt emulsions formed during aqueous workups in organic synthesis, facilitating the separation of organic and aqueous phases [4].

Source

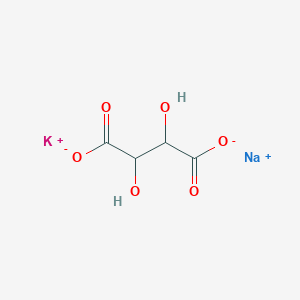

Potassium sodium tartrate, commonly known as Rochelle salt, is a double salt derived from tartaric acid, with the chemical formula . This compound appears as a colorless to white crystalline powder with a saline taste and a pH range of 6.5 to 8.5. It was first synthesized in 1672 by Pierre Seignette in La Rochelle, France. Potassium sodium tartrate is notable for its solubility in water and its ability to form complexes with various metal ions, which enhances its utility across multiple applications .

The synthesis of potassium sodium tartrate involves two primary reactions:

- Conversion of Sodium Bicarbonate to Sodium Carbonate:

- Formation of Potassium Sodium Tartrate:

This reaction occurs when potassium bitartrate (cream of tartar) reacts with sodium carbonate, resulting in the formation of potassium sodium tartrate .

The synthesis of potassium sodium tartrate can be performed using the following steps:

- Preparation of Sodium Carbonate:

- Heat sodium bicarbonate at increasing temperatures (65 °C to 230 °C) to convert it into sodium carbonate.

- Reaction with Potassium Bitartrate:

Potassium sodium tartrate finds extensive applications across various industries:

- Laboratory Reagent: Used in protein assays like Biuret reagent and Fehling's solution.

- Electroplating: Enhances cathode efficiency during electroplating processes.

- Food Industry: Acts as a leavening agent and stabilizer in various food products.

- Pharmaceuticals: Employed for its laxative effects and as an ingredient in certain medications.

- Mirror Silvering: Functions as a reducing agent during the silvering process .

Studies have shown that potassium sodium tartrate can interact with metal ions, forming stable complexes that can influence reaction pathways. For instance, it has been used in catalytic reactions where cobalt(II) chloride serves as a catalyst for the oxidation of tartrate ions by hydrogen peroxide, demonstrating its role in facilitating chemical transformations

Potassium sodium tartrate shares similarities with several other compounds derived from tartaric acid or containing similar functional groups. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Potassium Bitartrate | Single salt of tartaric acid; used in baking | |

| Sodium Bitartrate | Similar properties; used as a food additive | |

| Calcium Tartrate | Used in dietary supplements; less soluble than tartrates | |

| Tartaric Acid | Parent compound; used in winemaking and food industry |

Potassium sodium tartrate's distinct characteristics include its dual cationic nature (both potassium and sodium), making it particularly useful in applications requiring specific ionic interactions and stability under varying pH conditions .

Traditional Synthesis from Tartaric Acid Precursors

Potassium sodium tartrate tetrahydrate, commonly known as Rochelle salt, is industrially produced through well-established synthetic pathways that utilize tartaric acid as the primary precursor material [1]. The traditional synthesis process begins with tartaric acid, which is predominantly obtained from natural sources, particularly as a byproduct of the wine industry [2]. The industrial production of tartaric acid itself involves the extraction from lees, a solid byproduct of wine fermentation that consists primarily of potassium bitartrate [2].

The fundamental synthesis pathway involves the neutralization of tartaric acid with both potassium and sodium compounds to achieve the double salt formation [1] [3]. The most common industrial approach utilizes potassium bitartrate (cream of tartar) as the starting material, which is then treated with sodium carbonate to produce potassium sodium tartrate [3] [4]. This reaction can be represented by the following chemical equation:

2 KHC₄H₄O₆ + Na₂CO₃ → 2 KNaC₄H₄O₆ + H₂O + CO₂

The production process typically begins with tartar containing a minimum of 68% tartaric acid content [1] [5]. This material is first dissolved in water or in the mother liquor from a previous batch [1]. The solution is then neutralized with hot saturated sodium hydroxide solution to achieve a pH of 8, followed by decolorization with activated charcoal and chemical purification before filtration [1] [5].

Alternative synthetic pathways involve the direct reaction of tartaric acid with both potassium carbonate and sodium carbonate [6]. This approach provides better control over the stoichiometry and can yield higher purity products [6]. The industrial synthesis process requires careful temperature control, typically maintaining conditions below 100°C to prevent decomposition of the tartrate components [1].

The conversion efficiency of tartaric acid precursors to potassium sodium tartrate is influenced by several factors including pH control, temperature management, and the presence of impurities [3] [4]. Industrial processes typically achieve conversion efficiencies exceeding 95% when proper reaction conditions are maintained [3].

Crystallization Techniques: Conventional Solution Growth vs. Sankaranarayanan-Ramasamy Method

The crystallization of potassium sodium tartrate represents a critical step in industrial production, with two primary methodologies dominating current practice: conventional solution growth and the Sankaranarayanan-Ramasamy method [7]. Each technique offers distinct advantages and limitations that influence their application in different industrial contexts.

Conventional Solution Growth Technique

Conventional solution growth represents the traditional approach to potassium sodium tartrate crystallization [8] [9]. This method employs slow evaporation or slow cooling techniques to achieve crystal formation from supersaturated aqueous solutions [8]. The process typically involves dissolving the salt at elevated temperatures (30-45°C) and allowing controlled cooling or evaporation to promote crystallization [9].

The conventional method produces crystals through nucleation and growth processes that occur randomly throughout the solution volume [8]. Crystal size and quality depend heavily on factors such as supersaturation levels, cooling rates, and the presence of impurities [9]. Typical crystallization times range from several days to weeks, depending on the desired crystal size and solution volume [8].

Quality assessment of conventionally grown crystals reveals several characteristics. The crystals typically exhibit good transparency but may contain internal structural defects [7]. High-resolution X-ray diffraction studies indicate the presence of low angle boundaries and structural imperfections in conventionally grown material [7].

Sankaranarayanan-Ramasamy Method

The Sankaranarayanan-Ramasamy method represents a significant advancement in crystallization technology for potassium sodium tartrate production [7] [10]. This unidirectional growth technique was specifically developed to address limitations inherent in conventional solution growth methods [7] [10].

The Sankaranarayanan-Ramasamy method employs a specialized glass ampoule configuration that enables controlled unidirectional crystal growth [7] [10]. The technique utilizes seed crystals with specific orientations, typically along the (100) crystallographic direction, which are mounted at the bottom of the growth ampoule [7]. Temperature control is achieved through ring heaters positioned at the top of the ampoule, connected to precision temperature controllers [10].

The process begins with saturated solutions prepared at controlled temperatures, typically 35°C, followed by slow cooling at rates of approximately 0.5°C over two days [7]. This controlled thermal environment promotes uniform crystal growth along the predetermined orientation [7].

Comparative Analysis of Crystallization Methods

Detailed comparative studies reveal significant differences between conventional solution growth and the Sankaranarayanan-Ramasamy method in terms of crystal quality and properties [7]. The following table summarizes key performance parameters:

| Parameter | Conventional Method | Sankaranarayanan-Ramasamy Method |

|---|---|---|

| Optical Transmittance (%) | 62 | 75 |

| High-Resolution X-ray Diffraction Peak Width (arc sec) | 300 | 250 |

| Internal Structural Boundaries | 3 additional peaks | 2 additional peaks |

| Dielectric Permittivity | Lower | Higher |

| Laser Damage Threshold (GW cm⁻²) | 6.4 | 8.3 |

| Crystal Growth Rate (mm/day) | Variable | 3-5 |

The Sankaranarayanan-Ramasamy method demonstrates superior performance across multiple quality metrics [7]. Optical transmittance studies reveal that crystals grown using this technique achieve 75% transmittance compared to 62% for conventionally grown crystals of identical thickness [7]. This improvement is attributed to the reduced presence of defects and better structural ordering achieved through unidirectional growth [7].

High-resolution X-ray diffraction analysis provides quantitative evidence of structural superiority [7]. Sankaranarayanan-Ramasamy grown crystals exhibit narrower diffraction peaks with an angular spread of approximately 250 arc seconds compared to 300 arc seconds for conventional crystals [7]. The reduced number of internal structural boundaries (2 versus 3) indicates improved crystalline perfection [7].

Mechanical properties also demonstrate the advantages of the Sankaranarayanan-Ramasamy method [7]. Hardness measurements reveal that crystals grown using this technique can withstand loads up to 60 grams before crack formation occurs [7]. The improved mechanical properties correlate with better structural integrity and reduced defect density [7].

The dielectric behavior of crystals grown by different methods shows significant variations [7]. Sankaranarayanan-Ramasamy grown crystals exhibit higher dielectric permittivity values and lower dielectric loss compared to conventionally grown material [7]. These properties are attributed to the improved structural perfection and reduced grain boundary effects [7].

Industrial-Scale Purification and Quality Control Protocols

Industrial production of potassium sodium tartrate requires comprehensive purification and quality control protocols to ensure product specifications meet pharmaceutical, food, and industrial standards [11] [6] [12]. These protocols encompass both chemical purification processes and analytical testing procedures that validate product quality throughout the manufacturing chain.

Chemical Purification Processes

The industrial purification of potassium sodium tartrate begins during the initial synthesis phase and continues through multiple refinement stages [1] [13]. The primary purification step involves the removal of inorganic impurities through controlled precipitation and filtration processes [1]. Hot saturated sodium hydroxide treatment serves dual purposes: pH adjustment to optimal levels (typically pH 8) and precipitation of metal hydroxide impurities [1].

Activated charcoal treatment represents a critical purification step for removing organic impurities and color-causing compounds [1] [13]. The process involves adding activated charcoal to the hot solution, followed by filtration through specialized filter media [13]. This treatment effectively removes grape-derived organic compounds and other chromophoric substances that could compromise product appearance [13].

The filtrate undergoes concentration through controlled evaporation to achieve supersaturation levels of 42° Baumé at 100°C [1]. This concentration step must be carefully controlled to prevent premature crystallization and ensure uniform product quality [1]. The concentrated solution is then transferred to granulation equipment where controlled cooling promotes crystal formation [1].

Centrifugation separates the crystallized product from the mother liquor, followed by washing procedures to remove surface impurities [1]. The washing process typically employs distilled water at controlled temperatures to minimize product dissolution while ensuring impurity removal [13].

Final drying occurs in rotating furnaces under controlled atmospheric conditions to achieve the desired moisture content [1]. The drying process must balance complete dehydration requirements with prevention of thermal decomposition [1].

Analytical Testing and Quality Control

Comprehensive quality control protocols for industrial potassium sodium tartrate production encompass multiple analytical techniques to verify chemical composition, purity levels, and physical properties [11] [6] [12]. These protocols align with international pharmaceutical and food additive standards including United States Pharmacopeia, European Pharmacopoeia, and Food Chemicals Codex specifications [14].

Chemical composition analysis employs multiple complementary techniques to verify the identity and purity of the final product [11] [15]. Ion chromatography with suppressed conductivity detection provides quantitative determination of sodium and potassium content [15]. The method utilizes a Metrosep C 6-150/4.0 column with direct conductivity detection to achieve simultaneous determination of both cations [15].

High-performance liquid chromatography protocols have been developed for tartrate determination in pharmaceutical formulations [16] [17]. The method employs a Newcrom BH column (4.6 × 150 mm, 5 μm) with a mobile phase consisting of acetonitrile and water (20:80) containing 0.2% phosphoric acid buffer [17]. Detection is achieved at 200 nm with a flow rate of 1.0 mL/min [17].

The following table summarizes standard quality specifications for pharmaceutical-grade potassium sodium tartrate:

| Parameter | Specification | Test Method |

|---|---|---|

| Assay (%) | 99.0-101.0 (calculated on water-free basis) | Titration/HPLC |

| Water Content (%) | 24-26 | Karl Fischer |

| pH (1% solution) | 6.5-8.5 | Potentiometry |

| Heavy Metals (ppm) | ≤10 | ICP-MS |

| Iron (ppm) | ≤10 | Spectrophotometry |

| Chloride (ppm) | ≤20 | Ion Chromatography |

| Sulfate (ppm) | ≤50 | Ion Chromatography |

| Free Acid (as tartaric acid, %) | ≤0.0075 | Titration |

| Free Alkali (as sodium hydroxide, %) | ≤0.004 | Titration |

| Optical Activity [α]₂₀/D | +28.0° to +30.0° | Polarimetry |

Physical property testing includes particle size analysis, crystal morphology evaluation, and thermal stability assessment [9] [6]. Particle size distribution is determined using laser diffraction techniques with samples dispersed in appropriate media [18]. Crystal morphology evaluation employs optical microscopy and scanning electron microscopy to assess crystal habit and surface characteristics [18].

Thermal analysis protocols include thermogravimetric analysis and differential scanning calorimetry to evaluate thermal stability and phase transitions [7]. These measurements provide critical information about decomposition temperatures and thermal behavior under processing conditions [7].

Microbiological testing ensures the absence of pathogenic organisms and compliance with microbiological limits for pharmaceutical and food applications [6]. Standard test methods include total aerobic microbial count, yeast and mold count, and specific pathogen testing according to pharmacopeial requirements [6].

Process validation protocols ensure consistent product quality across production batches [19]. These protocols include statistical process control methods, trend analysis, and capability studies to demonstrate process reliability [19]. Validation studies typically encompass at least three consecutive production batches to establish process consistency [19].

Documentation and traceability systems maintain complete records of raw materials, processing parameters, analytical results, and product distribution [19]. These systems enable rapid response to quality issues and provide the foundation for regulatory compliance [19].

Physical Description

Colorless solid; [HSDB] Colorless crystals or white crystalline powder; Odorless; Slightly efflorescent; [MSDSonline]

Color/Form

CRYSTALS ARE OFTEN COATED WITH WHITE POWDER

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Taste

Density

Melting Point

90-100 °C

Therapeutic Uses

... AS SALINE CATHARTIC ... /IT PRODUCES/ WATERY EVACUATION IN 2-6 HR ... /IT IS MOST EFFECTIVE IF TAKEN WITH SUBSTANTIAL AMT (AT LEAST 240 ML) OF FLUID ON EMPTY STOMACH.

TO REMOVE THE TOXIC MATERIAL IN SOME CASES OF POISONING. ... USEFUL IN ELIMINATING PARASITES & TOXIC VERMIFUGE AFTER ANTHELMINTIC THERAPY.

Other CAS

304-59-6

Associated Chemicals

Wikipedia

Drug Warnings

Use Classification

SEQUESTRANT; -> JECFA Functional Classes

Cosmetics -> Buffering

Methods of Manufacturing

BY REACTING DOUBLE MOLAR PORTION OF POTASSIUM BITARTRATE WITH HOT SOLN OF SODIUM CARBONATE.

General Manufacturing Information

INCOMPATIBILITIES: /INCOMPATIBLE WITH/ ACIDS, CALCIUM OR LEAD SALTS, MAGNESIUM SULFATE, SILVER NITRATE. /SODIUM POTASSIUM TARTRATE TETRAHYDRATE/

INCOMPATIBILITIES: ACIDS CAUSE PRECIPITATION OF POTASSIUM BITARTRATE. MAGNESIUM SULFATE AND CALCIUM SALTS PRODUCE A PRECIPITATE.

A salt of L(+)-tartaric acid

Analytic Laboratory Methods

NIOSH Method: 7300. Analyte: Sodium. Matrix: Air. Procedure: Inductively coupled argon plasma, atomic emission spectroscopy. For sodium this method has an estimated detection limit of 10 ng/ml sample. The precision/RSD and the recovery are not determined. Applicability: The working range of this method is 0.005 to 2.0 mg/cu m for each element in a 500 liter air sample. Interferences: Spectral interferences. /Sodium/

NIOSH Method 173. Analyte: Potassium. Matrix: Air. Procedure: Atomic absorption spectrophotometry. This method has a detection limit of 0.002 ug/ml and sensitivity of 0.04 ug/ml. The working range for a precision better than 3% RSD/CV is 0.1-2.0 ug/ml. Interferences: Spectral, ionization, chemical, physical interferences. /Potassium/

Method 3500-Potassium C. Inductively Coupled Plasma Method for the determination of potassium in water and wastewater. Trace amounts of potassium can be determined in either a direct-reading or internal-standard type of flame photometer at a wavelength of 766.5 nm. Magnesium begins to interfere when the magnesium-to-potassium ratio exceeds 100:1. Minimum detectable concentration: Potassium levels of approximately 0.1 mg/l can be determined. A synthetic sample containing 3.1 mg potassium/l was analyzed in 33 laboratories by the flame photometric method, with a relative standard deviation of 15.5% and a relative error of 2.3%. /Potassium/

For more Analytic Laboratory Methods (Complete) data for SODIUM POTASSIUM TARTRATE (9 total), please visit the HSDB record page.